molecular formula C12H15BrO B1442128 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one CAS No. 698394-60-4

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one

Cat. No. B1442128
M. Wt: 255.15 g/mol
InChI Key: FRLPHWVDHFBDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one is a chemical compound with the linear formula C10H11BrO . It is used in scientific research .


Synthesis Analysis

A versatile one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using ammonium bromide and Oxone has been reported . This method could potentially be used to synthesize 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one consists of a bromine atom attached to a carbon atom, which is part of a carbonyl group. The carbonyl group is attached to a phenyl ring that is substituted with an ethyl group .


Physical And Chemical Properties Analysis

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one is a liquid or solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.

Scientific Research Applications

Molecular Structure and Reactivity Studies

Research has explored the molecular structure and reactivity of compounds similar to 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one. For instance, the study of molecular ions in 3-phenyl-1-bromopropane, which is structurally related, sheds light on the behavior of bromine atoms in such molecules (Yamaoka, Fokkens, & Nibbering, 1999). Additionally, the rotational isomerism of similar bromoalkanes has been investigated, providing insights into the conformational behaviors of these compounds in different phases (Müller, Fruwert, & Geiseler, 1981).

Solvent Participation and Solvolysis Studies

The solvolysis of tertiary bromoalkanes, including compounds like 2-bromo-2-methylpropane, has been studied extensively. This research is relevant to understanding the behavior of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one in various solvents and the impact of solvent participation in its reactions (Liu, Hou, & Tsao, 2009).

Solution Enthalpy and Thermodynamic Properties

Investigations into the solution enthalpies of related compounds, such as 1-bromoadamantane and 2-bromo-2-methylpropane, in different solvents have been conducted. This research helps in understanding the thermodynamic properties and solvation behaviors of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one (Martins et al., 2006).

Electron Diffraction and Conformational Analysis

Electron diffraction studies of gaseous molecules closely related to 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one have provided valuable information about their molecular structures and conformational compositions, crucial for understanding similar compounds (Shen, 1984).

Isotope Rate Effects in Reactions

Research has also delved into the isotope rate effects in reactions involving bromopropane derivatives. This is pertinent to understanding the reaction kinetics and mechanisms of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one and similar compounds (Shiner & Smith, 1961).

Electrochemical Reduction and Reductive Elimination Studies

Studies on the electrochemical reduction of vicinal dibromides and the induction of double-bond migration in the resulting olefins provide insights into the reductive behavior and potential applications of compounds like 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one in synthetic chemistry (Andrieux, Gorande, & Savéant, 1994).

Safety And Hazards

The safety data sheet for 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-4-9-5-7-10(8-6-9)11(14)12(2,3)13/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLPHWVDHFBDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702693
Record name 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one

CAS RN

698394-60-4
Record name 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BM Fox, K Sugimoto, K Iio, A Yoshida… - Journal of Medicinal …, 2014 - ACS Publications
The discovery and optimization of a series of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors based on a pyrimido[4,5-b][1,4]oxazine scaffold is described. The SAR of a …
Number of citations: 34 pubs.acs.org
S Xie, Y Sun, Y Liu, X Li, X Li, W Zhong… - Journal of medicinal …, 2021 - ACS Publications
A series of novel anaplastic lymphoma kinase (ALK) degraders were designed and synthesized based on proteolysis-targeting chimera (PROTAC) technology by linking two alectinib …
Number of citations: 30 pubs.acs.org

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